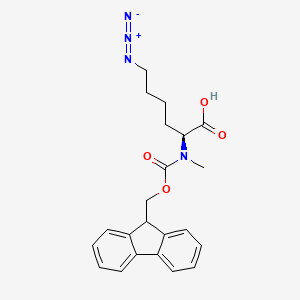
Fmoc-L-MeLys(N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-MeLys(N3)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide (N3) functional group. This compound is commonly used in peptide synthesis and bioconjugation due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-MeLys(N3)-OH typically involves the following steps:
Protection of Lysine: The amino group of lysine is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Azide Group: The ε-amino group of lysine is modified to introduce the azide functional group. This can be achieved through nucleophilic substitution reactions using azide salts.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-MeLys(N3)-OH: undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Click Chemistry: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.
Major Products
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amino Group: Obtained after Fmoc deprotection.
Scientific Research Applications
Fmoc-L-MeLys(N3)-OH: has various applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific modifications.
Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry.
Drug Development: Modified peptides can be used in the development of therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-L-MeLys(N3)-OH depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Bioconjugation: The azide group participates in click chemistry, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Fmoc-L-MeLys(N3)-OH: can be compared with other lysine derivatives:
Fmoc-L-Lys-OH: Lacks the azide group, used for general peptide synthesis.
Boc-L-Lys(N3)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis and bioconjugation. Its unique chemical properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-6-azido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26(20(21(27)28)12-6-7-13-24-25-23)22(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,27,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVUFFDGFWHHQ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














